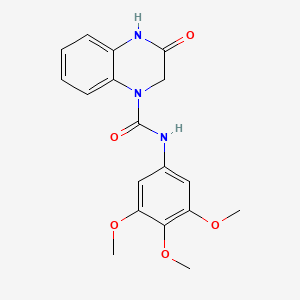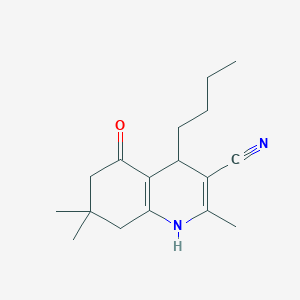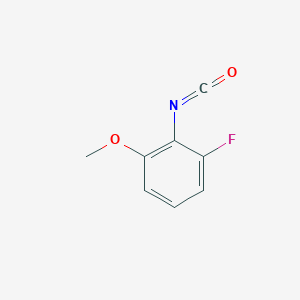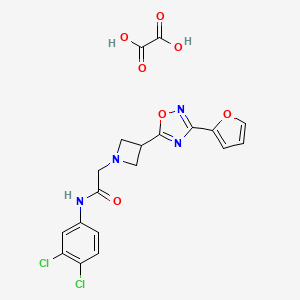
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TQ belongs to the class of quinoxaline derivatives and has been found to possess a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is not fully understood, but it has been suggested to act through various cellular pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins. 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has been found to scavenge free radicals and prevent oxidative stress-induced damage, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has several advantages for laboratory experiments, including its synthetic availability, low toxicity, and broad-spectrum biological activities. However, 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide also has some limitations, including its poor solubility in water, which limits its bioavailability and efficacy in vivo.
Direcciones Futuras
The potential therapeutic applications of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide are vast, and several future directions can be explored to further understand its mechanism of action and optimize its therapeutic efficacy. One future direction is to explore the synergistic effects of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide with other chemotherapeutic agents in cancer treatment. Another future direction is to investigate the potential use of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide in combination with other antioxidants in the treatment of neurodegenerative disorders. Additionally, the development of novel drug delivery systems can enhance the bioavailability and efficacy of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide in vivo.
Métodos De Síntesis
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxyaniline with 1,2-diaminobenzene in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,2-diaminobenzene in the presence of ammonium acetate and glacial acetic acid.
Aplicaciones Científicas De Investigación
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has been found to exhibit potent anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been found to possess neuroprotective effects by preventing oxidative stress-induced neuronal damage and reducing inflammation in animal models of neurodegenerative disorders.
Propiedades
IUPAC Name |
3-oxo-N-(3,4,5-trimethoxyphenyl)-2,4-dihydroquinoxaline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-8-11(9-15(25-2)17(14)26-3)19-18(23)21-10-16(22)20-12-6-4-5-7-13(12)21/h4-9H,10H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRNQXGZLAUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B2569054.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)


![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)
![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)
